molecular formula C24H40N8O8S B14235268 L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine CAS No. 306763-03-1

L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine

Cat. No.: B14235268
CAS No.: 306763-03-1
M. Wt: 600.7 g/mol
InChI Key: SHBPLZQNRDZIKM-AQUPFRKGSA-N
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Description

L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine is a peptide compound composed of six amino acids: leucine, serine, alanine, alanine, histidine, and cysteine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptide with altered functional groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and triggering downstream signaling pathways. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunological research.

    Davunetide: A peptide with neuroprotective properties.

Uniqueness

L-Leucyl-L-seryl-L-alanyl-L-alanyl-L-histidyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of histidine and cysteine residues allows for unique interactions and reactions not seen in other peptides.

Properties

CAS No.

306763-03-1

Molecular Formula

C24H40N8O8S

Molecular Weight

600.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C24H40N8O8S/c1-11(2)5-15(25)21(36)31-17(8-33)23(38)29-12(3)19(34)28-13(4)20(35)30-16(6-14-7-26-10-27-14)22(37)32-18(9-41)24(39)40/h7,10-13,15-18,33,41H,5-6,8-9,25H2,1-4H3,(H,26,27)(H,28,34)(H,29,38)(H,30,35)(H,31,36)(H,32,37)(H,39,40)/t12-,13-,15-,16-,17-,18-/m0/s1

InChI Key

SHBPLZQNRDZIKM-AQUPFRKGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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